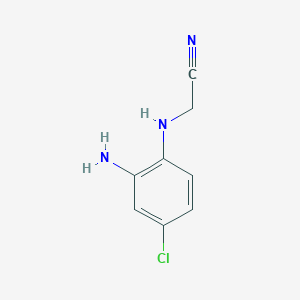

2-(2-Amino-4-chloroanilino)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClN3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

2-(2-amino-4-chloroanilino)acetonitrile |

InChI |

InChI=1S/C8H8ClN3/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5,12H,4,11H2 |

InChI Key |

GPDPFMYVQBRPPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)NCC#N |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Mechanistic Studies

Direct Synthesis Approaches to 2-(2-Amino-4-chloroanilino)acetonitrile

Direct synthesis methods aim to construct the target molecule in a limited number of steps from readily available precursors. These approaches are often favored for their efficiency and atom economy.

Condensation Reactions Utilizing Chloroaniline Precursors

One of the most direct conceptual routes to this compound involves the condensation of a suitably substituted chloroaniline precursor with a reagent that provides the cyanomethyl group. A plausible starting material is 4-chloro-1,2-phenylenediamine. The reaction would likely proceed via nucleophilic attack of one of the amino groups of the phenylenediamine onto an electrophilic cyanomethylating agent.

A key challenge in this approach is achieving regioselectivity, as 4-chloro-1,2-phenylenediamine possesses two non-equivalent amino groups. The reaction conditions, including solvent, temperature, and the nature of the cyanomethylating agent, would play a crucial role in directing the substitution to the desired amino group. For instance, the use of a bulky cyanomethylating agent might favor reaction at the less sterically hindered amino group.

A related strategy has been reported for the synthesis of (4-amino-2-chloro-5-alkylphenyl)-α-(4-chlorophenyl)acetonitrile, which involves the condensation of a 2-nitro-4-chloroalkylbenzene with p-chlorobenzyl cyanide in an alcoholic medium in the presence of an alkali. This is followed by an in-situ reduction of the nitro group to an amine. nih.gov A similar approach for the target molecule could involve the reaction of 2,4-dichloro-1-nitrobenzene with an aminoacetonitrile (B1212223) precursor, followed by reduction of the nitro group.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-nitro-4-chloro-alkylbenzene | p-chlorobenzyl cyanide | Alcoholic medium, alkali, then in-situ reduction | (4-amino-2-chloro-5-alkylphenyl)-α-(4-chlorophenyl)acetonitrile | nih.gov |

| 4-chloro-1,2-phenylenediamine | Haloacetonitrile (e.g., bromoacetonitrile) | Base, polar aprotic solvent | This compound (proposed) | N/A |

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions provide a powerful tool for the formation of the C-N bond in the target molecule. A feasible approach would involve the reaction of 4-chloro-1,2-phenylenediamine with a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile (B46850). In this scenario, one of the amino groups of the phenylenediamine acts as the nucleophile, displacing the halide from the acetonitrile (B52724) derivative.

The success of this reaction would depend on several factors, including the nucleophilicity of the amine, the reactivity of the haloacetonitrile, and the reaction conditions. The use of a base is often necessary to deprotonate the amine, enhancing its nucleophilicity. The choice of solvent is also critical, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) generally favoring SN2 reactions. rsc.org

A potential side reaction is the dialkylation of the phenylenediamine, where both amino groups react with the haloacetonitrile. Careful control of the stoichiometry of the reactants would be necessary to minimize this outcome.

One-Pot Multicomponent Reactions (MCRs) for Anilinoacetonitrile Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an elegant and efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the anilinoacetonitrile core.

For example, a one-pot reaction could be envisioned involving 4-chloro-1,2-phenylenediamine, an aldehyde, and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in a Strecker-type reaction. The initial condensation of the diamine with the aldehyde would form an imine, which would then be attacked by the cyanide nucleophile to generate the α-aminonitrile. The choice of aldehyde would be critical to ultimately yield the desired acetonitrile side chain.

The development of novel MCRs remains an active area of research, and it is conceivable that a tailored MCR could be designed for the efficient, one-pot synthesis of this compound and its derivatives. organic-chemistry.org

Indirect Synthesis Pathways through Derivatization of Related Anilinoacetonitriles

Indirect synthetic routes involve the initial synthesis of a related anilinoacetonitrile, followed by chemical modifications to introduce the desired functional groups. These pathways can offer greater flexibility and may be advantageous when direct routes are challenging.

Chemical Transformations at the Amine Moiety

An indirect approach could commence with the synthesis of a precursor molecule where one of the amino groups is protected or in a different oxidation state. For example, one could start with the synthesis of 2-(4-chloro-2-nitroanilino)acetonitrile. The nitro group can then be selectively reduced to an amino group in a subsequent step. A variety of reducing agents are available for this transformation, including catalytic hydrogenation (e.g., H2/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl2) or sodium dithionite (B78146) (Na2S2O4).

Alternatively, derivatization of the amino groups can be employed to control their reactivity. For instance, one of the amino groups of 4-chloro-1,2-phenylenediamine could be selectively protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The unprotected amino group could then be reacted with a cyanomethylating agent. Finally, deprotection of the Boc group would yield the target compound. Various methods for the derivatization of amino groups for analytical or synthetic purposes have been developed. rsc.orgnih.govresearchgate.netresearchgate.net

| Precursor | Reagents for Transformation | Functional Group Change | Product |

| 2-(4-chloro-2-nitroanilino)acetonitrile | H2/Pd-C or SnCl2 | Nitro to Amino | This compound |

| N-Boc-4-chloro-1,2-phenylenediamine | 1. Haloacetonitrile, base; 2. Acid | Deprotection of Boc-amine | This compound |

Nitrile Group Modifications and Interconversions

The nitrile group is a versatile functional group that can be introduced or modified through various chemical transformations. researchgate.net While the target molecule already contains a nitrile, in some synthetic strategies, it might be advantageous to introduce the nitrile group at a later stage.

For instance, one could synthesize 2-(2-amino-4-chloroanilino)acetamide. The amide could then be dehydrated to the corresponding nitrile using a variety of dehydrating agents, such as phosphorus pentoxide (P2O5), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent. researchgate.net

Conversely, the nitrile group itself can be used to introduce other functionalities if desired, although this falls outside the direct synthesis of the target compound. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. libretexts.org These transformations highlight the synthetic utility of the nitrile moiety in the broader context of organic synthesis. nih.gov

Catalytic Systems and Reaction Environment Optimization

The efficient synthesis of this compound from precursors like 4-chloro-1,2-phenylenediamine and a cyanomethylating agent such as chloroacetonitrile is highly dependent on the catalytic system and the reaction conditions. The optimization of these parameters is crucial for maximizing yield, minimizing byproducts, and ensuring the economic and environmental viability of the process.

Role of Homogeneous Catalysts in Cyanomethylation Processes

Homogeneous catalysts, which exist in the same phase as the reactants, offer distinct advantages in terms of high activity and selectivity due to the well-defined nature of their active sites. In the context of N-alkylation of anilines, a reaction analogous to the synthesis of the target compound, various homogeneous catalytic systems have been explored.

Transition metal complexes, particularly those of nickel, have demonstrated efficacy in the N-alkylation of arylamines. For instance, nickel-catalyzed transfer hydrogenation has been successfully employed in a tandem reaction for the N-alkylation of a variety of anilines. nih.gov This approach avoids the need for pressurized hydrogen and harsh additives, making it a milder alternative. While not directly applied to this compound, these findings suggest that a similar homogeneous nickel catalyst could potentially be effective for the cyanomethylation of 4-chloro-1,2-phenylenediamine.

The mechanism of such reactions often involves the initial coordination of the amine to the metal center, followed by a series of steps leading to the formation of the new C-N bond. The electronic properties of the aniline (B41778) derivative play a significant role, with electron-donating groups on the aromatic ring generally increasing the nucleophilicity of the amine and thus enhancing the reaction rate. Conversely, electron-withdrawing groups, such as the chloro-substituent in the target molecule's precursor, can decrease the reactivity, necessitating a more active catalytic system or harsher reaction conditions.

Heterogeneous Catalysis and Recoverability in Aminonitrile Synthesis

Heterogeneous catalysts, being in a different phase from the reactants, are highly valued for their ease of separation from the reaction mixture and potential for recyclability, which are key tenets of green chemistry. In the broader context of aminonitrile synthesis, several heterogeneous systems have been investigated.

For the N-alkylation of anilines, solid acid catalysts such as hydrothermally synthesized Nb-W mixed oxides have shown promise as cost-effective and recyclable alternatives to precious metal and homogeneous catalysts. researchgate.net These catalysts have demonstrated superior activity compared to other solid acids like metal oxides, silica-alumina, and zeolites in the model reaction of aniline with benzyl (B1604629) alcohol. researchgate.net Another example is the use of ferric perchlorate (B79767) immobilized on silica (B1680970) gel, which has been shown to be an efficient and selective catalyst for the N-alkylation of aromatic amines with alcohols, producing water as the only byproduct. researchgate.net

While specific data on the use of heterogeneous catalysts for the synthesis of this compound is scarce, the principles derived from related reactions are highly applicable. A potential heterogeneous catalytic system for this synthesis could involve a supported metal catalyst that facilitates the reaction between 4-chloro-1,2-phenylenediamine and a cyanomethylating agent. The choice of support and the nature of the active metal species would be critical in optimizing the catalyst's performance and ensuring its stability and recoverability over multiple reaction cycles.

Solvent Effects and Reaction Parameter Control

The reaction environment, encompassing the solvent and other parameters like temperature and pressure, exerts a profound influence on the outcome of the synthesis of this compound. The choice of solvent can affect reactant solubility, catalyst stability and activity, and the reaction pathway itself.

In copper-catalyzed cyanomethylation reactions, acetonitrile has been utilized not only as a reactant but also as a solvent. nih.gov However, the choice of solvent can be critical. For instance, in the N-alkylation of aniline with benzyl alcohol using a copper-chromite catalyst, ortho-xylene was found to be an effective solvent. tsijournals.com The use of different solvents such as Di-Methyl Sulphoxide and Di-Methyl Formamide resulted in negligible product formation, highlighting the importance of solvent selection. tsijournals.com

Temperature is another critical parameter. The N-alkylation of aniline and its derivatives using the copper-chromite catalyst was optimized at 110°C. tsijournals.comtsijournals.com The reaction time is also a key variable to be optimized to ensure complete conversion while minimizing the formation of degradation products.

The pH of the reaction medium can also be a crucial factor, especially when dealing with amine substrates that can be protonated or deprotonated. For the copper-chromite catalyzed N-alkylation, a pH of 9 was found to be optimal. tsijournals.com

The following table summarizes the effect of various solvents on a model N-alkylation reaction, providing insights into the potential solvent choices for the synthesis of the target compound.

Table 1: Effect of Solvent on a Model N-Alkylation Reaction This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Solvent | Base | Yield |

|---|---|---|

| Ortho-Xylene | K2CO3 | High |

| Toluene | K2CO3 | Moderate |

| Di-Methyl Sulphoxide | K2CO3 | Negligible |

Elucidation of Chemical Reactivity and Transformative Potential

Reactivity Profiles of the Amino Group

The presence of two distinct amino groups—a primary aromatic amine and a secondary anilino amine—imparts a nuanced reactivity to the molecule. These groups are central to a variety of chemical modifications, including acylation, alkylation, arylation, diazotization, and electrophilic aromatic substitution.

Acylation, Alkylation, and Arylation Reactions

The amino groups of 2-(2-Amino-4-chloroanilino)acetonitrile serve as nucleophilic centers, readily participating in acylation, alkylation, and arylation reactions.

Acylation: The primary amino group can be selectively acylated under controlled conditions. This transformation is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. For instance, reaction with acetyl chloride in a suitable solvent would yield the corresponding N-acetyl derivative. The secondary amino group can also undergo acylation, though it may require more forcing conditions due to steric hindrance.

Alkylation: Alkylation of the amino groups can be accomplished using various alkylating agents, such as alkyl halides. The degree of alkylation—mono- or di-alkylation—can often be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, reaction with an excess of methyl iodide could potentially lead to the quaternization of the amino nitrogen.

Arylation: The introduction of an aryl group onto the amino nitrogen, or arylation, can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond between the amino group and an aryl halide.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acyl derivative |

| Alkylation | Methyl iodide | N-alkyl derivative |

| Arylation | Phenyl bromide (with Pd catalyst) | N-aryl derivative |

Diazotization and Coupling Reactions

The primary aromatic amino group is susceptible to diazotization, a reaction that transforms it into a diazonium salt. This is typically carried out by treating the compound with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). slideshare.netorganic-chemistry.org The resulting diazonium salt is a versatile intermediate.

These diazonium salts can then undergo a variety of coupling reactions. For example, in a Sandmeyer reaction, the diazonium group can be replaced by a variety of substituents, including halogens, cyano groups, or hydroxyl groups. Furthermore, diazonium salts can react with activated aromatic compounds, such as phenols or anilines, in azo coupling reactions to form highly colored azo compounds. slideshare.net

| Reaction | Reagents | Key Intermediate/Product |

| Diazotization | NaNO₂, HCl (0-5 °C) | Arenediazonium salt |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Aryl halide or nitrile |

| Azo Coupling | Phenol or Aniline (B41778) | Azo compound |

Electrophilic Aromatic Substitution on the Anilino Moiety

The anilino ring, being activated by the amino group, is susceptible to electrophilic aromatic substitution reactions. The amino group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino substituent. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com

However, the presence of the chloro and the aminoacetonitrile (B1212223) substituents will also influence the regioselectivity of these reactions. The chloro group is deactivating but also ortho-, para-directing, while the bulky aminoacetonitrile group might sterically hinder the ortho positions. Therefore, the precise outcome of electrophilic substitution will depend on the specific reagents and reaction conditions employed.

Reactivity Profiles of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can participate in a range of chemical transformations, most notably cycloaddition reactions for the formation of heterocyclic rings, as well as hydrolysis and amidation to yield carboxylic acid derivatives.

Cycloaddition Reactions for Heterocyclic Ring Formation

The carbon-nitrogen triple bond of the nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for the synthesis of various nitrogen-containing heterocycles. For instance, in a [3+2] cycloaddition with an azide, a tetrazole ring can be formed. Similarly, reaction with a 1,3-dipole like a nitrile oxide can lead to the formation of an oxadiazole ring. These reactions are often regioselective and provide a direct route to complex heterocyclic systems.

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under appropriate conditions. lumenlearning.comchemistrysteps.comstackexchange.com

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group leads to the formation of a carboxylic acid. The reaction proceeds through an amide intermediate. Complete hydrolysis to the carboxylic acid typically requires heating with a strong acid or base. lumenlearning.comchemistrysteps.comstackexchange.com

Amidation: Partial hydrolysis of the nitrile group can yield an amide. This can be achieved under milder conditions, for example, by using certain catalysts or by carefully controlling the reaction time and temperature. chemistrysteps.com The direct conversion of a nitrile to an amide without proceeding to the carboxylic acid is a valuable transformation in organic synthesis.

| Reaction | Conditions | Product |

| Complete Hydrolysis | Strong acid or base, heat | Carboxylic acid |

| Partial Hydrolysis (Amidation) | Milder conditions | Amide |

Nucleophilic Addition Reactions to the Nitrile Functionality

The activation of the nitrile group is often a prerequisite for the reaction to proceed efficiently, as the carbon-nitrogen triple bond possesses a significant activation barrier for nucleophilic attack. nih.gov Activation can be achieved through protonation in acidic media or by coordination with a Lewis acid, which enhances the electrophilic character of the nitrile carbon.

Common nucleophilic addition reactions applicable to the nitrile functionality include:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through a nucleophilic attack by water or a hydroxide (B78521) ion, initially forming an imidic acid or its conjugate base, which then tautomerizes to an amide. chemistrysteps.com Subsequent hydrolysis of the amide yields a carboxylic acid.

Reduction: Nucleophilic addition of a hydride reagent, such as lithium aluminum hydride (LiAlH₄), reduces the nitrile to a primary amine. The reaction involves the sequential addition of two hydride ions. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone.

The transformative potential of these reactions allows for the conversion of the cyano moiety in this compound into a variety of other functional groups, significantly expanding its utility as a synthetic intermediate.

Table 1: Potential Nucleophilic Additions to this compound This table is generated based on established principles of nitrile reactivity. Specific experimental data for this compound was not available in the search results.

| Nucleophile/Reagent | Intermediate Product | Final Product | Product Functional Group |

|---|---|---|---|

| H₂O / H⁺ or OH⁻ | 2-(2-Amino-4-chloroanilino)acetamide | (2-Amino-4-chloroanilino)acetic acid | Carboxylic Acid |

| LiAlH₄ then H₂O | N¹-(2-amino-2-iminoethyl)-5-chloro-1,2-benzenediamine | N¹-(2-aminoethyl)-5-chloro-1,2-benzenediamine | Primary Amine |

| CH₃MgBr then H₃O⁺ | 1-(2-Amino-4-chloroanilino)propan-2-imine | 1-(2-Amino-4-chloroanilino)propan-2-one | Ketone |

Oxidative and Reductive Transformations

Electrochemical Oxidation Mechanisms and Product Characterization

The electrochemical behavior of this compound is largely dictated by the 4-chloroaniline (B138754) moiety, which is susceptible to oxidation. Studies on the electrochemical oxidation of 4-chloroaniline reveal a mechanism that can be extrapolated to understand the transformation of the subject compound. rsc.orgrsc.org

The process is initiated by a one-electron oxidation of the 4-chloroaniline ring at the anode surface to generate a radical cation. rsc.org This is followed by a disproportionation reaction, which leads to the formation of an unstable and highly reactive electrophilic intermediate, (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium. rsc.orgrsc.org

In the absence of other nucleophiles, this chloronium intermediate is expected to react with water present in the solvent mixture (e.g., water/acetonitrile), leading to hydrolysis and the formation of a p-quinoneimine derivative. rsc.orgrsc.org However, if a suitable nucleophile is present in the reaction medium, it can be intercepted by the anodically generated chloronium intermediate. This leads to the formation of substituted products. For instance, in the presence of arylsulfinic acids, the electrochemical oxidation of 4-chloroaniline yields N-phenylbenzenesulfonamide and diaryl sulfone derivatives. rsc.org

Applying this mechanism to this compound suggests that its electrochemical oxidation would proceed via a similar pathway, generating a reactive intermediate that could be trapped by nucleophiles to form a variety of substituted aniline derivatives or undergo hydrolysis to form quinone-like structures. The specific products would be highly dependent on the reaction conditions, particularly the composition of the solvent and the presence of other nucleophilic species.

Table 2: Proposed Electrochemical Oxidation Pathway Based on the established mechanism for 4-chloroaniline. rsc.orgrsc.org

| Step | Process | Intermediate/Product | Notes |

|---|---|---|---|

| 1 | One-Electron Oxidation | Radical Cation of this compound | Occurs at the anode surface. |

| 2 | Disproportionation | Reactive Chloronium Intermediate | Highly electrophilic species. |

| 3a | Hydrolysis (in absence of other nucleophiles) | Quinoneimine Derivative | Reaction with residual water in the solvent. |

| 3b | Nucleophilic Attack (in presence of nucleophiles) | Substituted Aniline Derivatives | Product depends on the nucleophile used. |

Catalytic Hydrogenation and Reductive Amination Pathways

Catalytic Hydrogenation

The nitrile group of this compound can be readily reduced to a primary amine via catalytic hydrogenation. This transformation is a cornerstone of amine synthesis and is widely employed in industrial processes. lookchem.com The reaction involves treating the nitrile with hydrogen gas (H₂) in the presence of a heterogeneous or homogeneous catalyst.

The mechanism is generally understood to proceed in a two-step sequence via an aldimine intermediate. lookchem.com The nitrile first undergoes hydrogenation to form a highly reactive primary aldimine, which is then rapidly hydrogenated further to yield the final primary amine.

A variety of metal catalysts are effective for this transformation, including:

Palladium on Carbon (Pd/C): A versatile and commonly used catalyst for the hydrogenation of nitriles to primary amines. lookchem.com

Raney Nickel (Ra-Ni): A highly active catalyst often used for nitrile reductions.

Cobalt-based catalysts: Cobalt oxide has been shown to be an effective catalyst for the hydrogenation of related compounds like aminoacetonitrile. google.com

Rhodium and Ruthenium complexes: Homogeneous catalysts based on these metals can also be employed.

The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to maximize the yield of the desired primary amine, N¹-(2-aminoethyl)-5-chloro-1,2-benzenediamine, and minimize the formation of side products.

Table 3: Typical Catalyst Systems for Nitrile Hydrogenation

| Catalyst | Typical Conditions | Reference/Analogy |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, methanol) | General catalyst for nitrile hydrogenation. lookchem.com |

| Cobalt Oxide | High pressure H₂ (100-500 atm), high temperature (25-300 °C), presence of ammonia | Used for hydrogenation of aminoacetonitrile. google.com |

| Raney Nickel | H₂ gas, often in alcoholic solvents with ammonia | Commonly used for nitrile reduction. |

Reductive Amination Pathways

Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to a more substituted amine. harvard.edumasterorganicchemistry.com This method is particularly useful as it avoids the over-alkylation problems often associated with direct alkylation of amines. masterorganicchemistry.com

For this compound, which contains two primary amino groups, reductive amination pathways can be envisioned where these amino groups act as the nucleophile. By reacting the compound with an aldehyde or ketone in the presence of a suitable reducing agent, the primary amino groups can be alkylated to form secondary or tertiary amines.

Common reducing agents for this process are selective borohydride (B1222165) reagents that can reduce the intermediate iminium ion much faster than the starting carbonyl compound. These include:

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) harvard.edu

This pathway offers a versatile route to synthesize a wide array of derivatives of this compound, where the aniline or the primary amino group (or both) are further functionalized.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

No published NMR data (¹H NMR, ¹³C NMR, or other multidimensional NMR) for 2-(2-Amino-4-chloroanilino)acetonitrile could be located. Such data would be essential for elucidating the precise arrangement of atoms and the conformational dynamics of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Specific mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation patterns of this compound under ionization, is not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No experimental IR spectra for this compound have been found. An IR spectrum would be crucial for identifying characteristic vibrational frequencies of its functional groups, such as the amino (N-H), nitrile (C≡N), and chloro-aromatic (C-Cl) moieties.

X-ray Crystallography for Solid-State Molecular Structure Determination

There is no record of a crystal structure determination for this compound. X-ray crystallography would provide definitive information on its solid-state conformation, bond lengths, and bond angles.

Electrochemical Techniques for Redox Behavior and Reaction Monitoring

Information regarding the electrochemical properties, such as redox potentials or behavior in cyclic voltammetry, for this compound is absent from the available scientific literature.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

No specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for the analysis or purity assessment of this compound have been documented.

Computational and Theoretical Investigations of Molecular Properties and Reaction Mechanisms

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a powerful method for determining the electronic structure and stable conformations of molecules like 2-(2-Amino-4-chloroanilino)acetonitrile.

Density Functional Theory (DFT) studies on analogous aniline (B41778) derivatives have successfully predicted their structural features. For this compound, DFT calculations, often using a basis set such as 6-311+G(d,p), would be employed to optimize the molecular geometry. This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The results would provide precise bond lengths, bond angles, and dihedral angles. For instance, in studies of similar chloro-substituted anilines, DFT has been used to analyze the planarity of the amino group and the effect of substituents on the benzene (B151609) ring's geometry. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This is particularly useful for understanding the molecule's interaction with light, such as its UV-Visible absorption spectrum. By applying TD-DFT, one can predict the electronic transitions and their corresponding absorption wavelengths. For related compounds, TD-DFT calculations have shown good agreement with experimental spectra, helping to assign the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. ijcce.ac.ir

Illustrative Data Table for DFT-Calculated Geometrical Parameters:

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.75 Å |

| C-N (amino) Bond Length | ~1.40 Å |

| C-N (anilino) Bond Length | ~1.38 Å |

| C≡N Bond Length | ~1.16 Å |

| C-N-C Bond Angle | ~125° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would be determined by specific DFT calculations for this compound.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a valuable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely pathways for a reaction and the structures of the transition states.

For this compound, theoretical calculations can be used to model various reactions, such as electrophilic aromatic substitution or nucleophilic attack at the nitrile group. By calculating the energies of reactants, intermediates, transition states, and products, the activation energy for different pathways can be determined. The pathway with the lowest activation energy is generally the most favored.

For example, in the study of reactions involving aniline derivatives, DFT has been used to locate transition state structures and compute the energy barriers, providing a detailed understanding of the reaction kinetics. researchgate.net This approach could be applied to predict how this compound might react with other molecules, guiding synthetic efforts.

Analysis of Natural Charges, Frontier Molecular Orbitals (HOMO/LUMO), and Electrostatic Potential

The electronic properties of a molecule are key to its reactivity. Computational methods provide several ways to analyze the electron distribution and its implications.

Natural Bond Orbital (NBO) analysis can be used to calculate the natural charges on each atom in this compound. This information helps to identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For example, the nitrogen atoms of the amino and anilino groups are expected to have negative natural charges, making them potential sites for electrophilic attack.

Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. nih.gov For aniline derivatives, the HOMO is often located on the benzene ring and the amino group, while the LUMO is distributed over the aromatic system. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms and the chlorine atom, and positive potential around the hydrogen atoms of the amino groups.

Illustrative Data Table for FMO Analysis:

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are typical for similar aromatic amines and would need to be calculated specifically for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms over time, providing insights into the molecule's flexibility and its interactions with its environment. rsc.org

For this compound, MD simulations could be used to explore its conformational space in different solvents. This would reveal the most populated conformations and how they are influenced by solvent polarity. Such simulations are also crucial for studying how the molecule might bind to a biological target, such as a protein, by modeling the dynamic interactions between the ligand and the receptor. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structure.

For this compound, DFT calculations can be used to predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific molecular motion (e.g., N-H stretch, C-Cl stretch). researchgate.net

Similarly, as mentioned earlier, TD-DFT can predict the UV-Visible spectrum. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. ijcce.ac.ir These theoretical predictions are invaluable for interpreting complex experimental spectra and confirming the structure of the synthesized compound.

Illustrative Data Table for Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3400 - 3500 |

| C≡N Stretch | 2220 - 2260 |

| C-Cl Stretch | 700 - 800 |

Note: These are characteristic frequency ranges for these functional groups. Precise values would be obtained from specific calculations.

Applications in Chemical Synthesis and Specialized Materials

Role as a Key Building Block for Complex Heterocyclic Structures

The bifunctional nature of 2-(2-Amino-4-chloroanilino)acetonitrile, specifically the presence of the ortho-phenylenediamine moiety, makes it a suitable precursor for the synthesis of various heterocyclic systems. The adjacent primary amino and secondary amino groups can participate in cyclization reactions with appropriate reagents to form fused heterocyclic rings. For instance, condensation reactions with α-dicarbonyl compounds would be expected to yield substituted quinoxalines, a class of compounds with diverse applications in materials science. Similarly, reaction with carboxylic acids or their derivatives could lead to the formation of benzimidazoles. The nitrile group can also be a participant in or a precursor to further cyclization strategies, enhancing its utility as a building block.

Intermediacy in the Synthesis of Non-Biological Advanced Organic Molecules

As a substituted aniline (B41778) derivative, this compound can act as an intermediate in multi-step synthetic sequences aimed at producing advanced organic molecules. The primary amino group allows for diazotization reactions, which can then be followed by various transformations to introduce a wide range of functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration. These transformations are fundamental in organic synthesis for creating molecules with tailored electronic and structural properties for non-biological applications.

Applications in Electropolymerization and Surface Modification Studies

The presence of the electrochemically active aniline moiety in this compound makes it a candidate for studies in electropolymerization. Aniline and its derivatives are well-known to form conductive polymers through electrochemical oxidation. The resulting polymer film could possess unique properties due to the presence of the chloro and cyanomethyl substituents. These polymers could be used to modify electrode surfaces, potentially altering their catalytic activity, selectivity, or interfacial properties. Such surface modifications are relevant in the development of chemical sensors, corrosion protection coatings, and specialized electronic components. Further research in this area would be needed to fully explore and characterize the electropolymerization behavior of this specific compound and the properties of the resulting polymeric films.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Methodologies

Future research will likely prioritize the development of environmentally benign methods for synthesizing 2-(2-Amino-4-chloroanilino)acetonitrile. This aligns with the broader goals of green chemistry to reduce waste and hazardous substance use. nih.govresearchgate.net

Key areas of investigation could include:

Water-Based Syntheses: Exploring water as a solvent for the synthesis of α-aminonitriles is a significant step towards greener processes. nih.gov Research could focus on adapting existing methods or developing new protocols that are efficient in aqueous media, potentially using catalysts like indium powder that have shown efficacy for similar reactions. nih.gov

Solvent-Free Reactions: The development of solvent-free reaction conditions, often facilitated by recyclable catalysts, presents another avenue for sustainable synthesis. mdpi.comderpharmachemica.com This approach minimizes volatile organic compound (VOC) emissions and simplifies product purification.

Use of Non-Toxic Cyanide Sources: A major drawback of traditional α-aminonitrile syntheses, such as the Strecker reaction, is the use of highly toxic cyanide reagents like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netgoogle.com Future work should focus on identifying and utilizing safer, non-volatile cyanide surrogates. rsc.orgorganic-chemistry.org Research into in-situ generation of HCN from less hazardous precursors could make the synthesis of compounds like this compound significantly safer. organic-chemistry.org

Atom Economy: Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. Multi-component reactions, like the Strecker reaction, are inherently atom-economical. nih.govacs.org Future research could optimize these reactions to further minimize byproduct formation.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

The discovery and application of new catalysts are crucial for improving the synthesis of this compound, particularly in terms of efficiency, selectivity, and substrate scope.

Potential research directions include:

Organocatalysis: Organocatalysts have emerged as a powerful, metal-free alternative for synthesizing α-aminonitriles. mdpi.com Catalysts such as thiourea, squaramide, and various chiral amines could be investigated for their ability to promote the formation of the target compound with high yields and potentially enantioselectivity if a chiral variant is desired. mdpi.com

Heterogeneous Catalysis: The use of solid-supported or magnetic nanoparticle-based catalysts offers significant advantages in terms of catalyst recovery and reusability. mdpi.comderpharmachemica.com Developing robust heterogeneous catalysts, such as FeCl3 supported on clay (EPZG), could lead to more economical and environmentally friendly production processes. derpharmachemica.com

Dual Catalysis Systems: Combining different catalytic modes, such as photoredox and transition-metal catalysis, can unlock novel reaction pathways. A nickel/photoredox dual catalysis system, for instance, has been used for the site-selective α-arylation of trialkylamines and could be explored for novel transformations of the aminonitrile product. nih.gov

Metal-Controlled Selectivity: For derivatives of this compound that possess multiple reactive sites, developing catalyst systems with orthogonal reactivity is a key challenge. For example, complementary palladium and copper catalyst systems have been successfully used for the selective N-arylation of different nitrogen atoms in aminobenzimidazoles and aminophenols. core.ac.ukresearchgate.netnih.gov Similar strategies could be developed to selectively functionalize either the primary or secondary amine of the target molecule.

| Catalyst Type | Potential Advantages for Synthesis | Representative Examples |

| Organocatalysts | Metal-free, environmentally friendly, potential for asymmetry. mdpi.com | Thiourea, Squaramide, Chiral Amides. mdpi.com |

| Heterogeneous | Easy separation, recyclability, suitable for flow chemistry. mdpi.comderpharmachemica.com | Sulfated Polyborate, Magnetic Nanoparticles, EPZG (FeCl3 on clay). mdpi.comderpharmachemica.com |

| Dual Catalysis | Enables challenging transformations, mild reaction conditions. nih.gov | Nickel/Photoredox systems. nih.gov |

| Orthogonal Metal | Chemoselective functionalization of multiple reactive sites. core.ac.uknih.gov | Palladium and Copper systems for selective N-arylation. core.ac.uknih.gov |

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

Beyond its synthesis, exploring the untapped reactivity of this compound is a fertile ground for future research. The unique combination of a primary aromatic amine, a secondary aniline (B41778) nitrogen, and a nitrile group offers opportunities for novel chemical transformations.

Unexplored avenues might involve:

Domino and Cascade Reactions: Designing multi-step sequences where the initial product undergoes subsequent spontaneous transformations in a single pot. Domino rearrangement reactions have been used to create multi-substituted anilines from simpler precursors. eurekalert.org

C-H Functionalization: Direct functionalization of the aromatic C-H bonds of the chloroaniline ring would provide a highly efficient way to build molecular complexity. Palladium catalysis with specialized ligands has enabled para-selective C-H olefination of aniline derivatives. nih.gov

Novel Cyclization Strategies: The compound's structure is amenable to intramolecular cyclization to form various heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.netbeilstein-journals.org Research into new methods for constructing benzimidazoles, quinoxalines, or other fused heterocycles could be particularly fruitful.

Utilizing the Nitrile Group: The nitrile functionality is a versatile handle for transformation into other groups like amides, carboxylic acids, or tetrazoles, opening pathways to diverse derivatives. derpharmachemica.comarkat-usa.org

Advanced In-Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

To optimize synthetic protocols and understand reaction mechanisms, real-time monitoring of reaction progress is invaluable. Advanced in-situ spectroscopic techniques can provide detailed kinetic and mechanistic data without the need for sampling and quenching. americanpharmaceuticalreview.com

Future research should integrate techniques such as:

ReactIR (In-situ FTIR): Fourier-transform infrared spectroscopy can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands in real-time. researchgate.netmt.com This is particularly useful for identifying transient intermediates and determining reaction endpoints accurately. For the synthesis of this compound, ReactIR could monitor the consumption of the starting aniline and the formation of the C≡N bond of the nitrile product. mt.com

Raman Spectroscopy: Raman spectroscopy is highly complementary to FTIR, excelling in the analysis of C=C bonds, symmetric vibrations, and reactions in aqueous or solid-slurry media. researchgate.netyoutube.comspectroscopyonline.com It can be used to monitor changes in the aromatic ring structure and the formation of key intermediates. researchgate.netyoutube.com

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework allows for a deeper understanding of reaction parameters (e.g., temperature, concentration, catalyst loading) and their impact on yield and purity, leading to more robust and reproducible processes. americanpharmaceuticalreview.com

| Spectroscopic Technique | Information Gained | Application in Synthesis of this compound |

| In-situ FTIR (ReactIR) | Real-time concentration profiles, reaction kinetics, intermediate detection. mt.com | Monitoring N-H and C≡N vibrational bands to track reactant consumption and product formation. mt.com |

| Raman Spectroscopy | Molecular structure, polymorphism, analysis of slurries and aqueous solutions. youtube.comspectroscopyonline.com | Following changes in the aromatic backbone and detecting solid intermediates or products. researchgate.net |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction outcomes, guiding experimental work and accelerating discovery. researchgate.net

Future computational studies could focus on:

Mechanism Elucidation: DFT calculations can be used to map out reaction energy profiles for the synthesis of this compound with different catalysts, helping to understand the role of the catalyst and predict which systems will be most efficient. mdpi.comrsc.org

Predicting Reactivity and Selectivity: Computational models can predict the most likely sites of reactivity on the molecule for various transformations, such as electrophilic aromatic substitution or C-H functionalization. This can guide the design of experiments to achieve desired regioselectivity. researchgate.netacs.org

Virtual Screening of Derivatives: By computationally modeling derivatives of the parent compound with different substituents, researchers can predict their electronic properties, stability, and potential reactivity. This allows for the rational design of new molecules with tailored properties for specific applications in materials science or medicinal chemistry. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Translating the synthesis of this compound and its derivatives from batch to continuous flow processing offers numerous advantages in terms of safety, efficiency, scalability, and reproducibility. nih.govthieme-connect.debeilstein-journals.org

Key research areas include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis would allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. rsc.org Flow reactors are particularly adept at handling hazardous reagents and unstable intermediates safely due to the small reaction volumes at any given time. nih.gov

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous sequence without isolating intermediates. thieme-connect.de This significantly reduces waste, solvent use, and manual labor. A future automated platform could synthesize the target compound and then directly use it in a subsequent derivatization step.

Automated Optimization: Combining flow reactors with automated optimization algorithms and in-line analytics (like FTIR or Raman) can rapidly screen a wide range of reaction conditions to identify the optimal parameters for yield, purity, and throughput.

Integration of Purification: Incorporating in-line purification techniques, such as packed columns with scavengers or catch-and-release resins, can deliver a highly pure product directly from the reactor, streamlining the entire manufacturing process. durham.ac.uk

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming its synthesis into a more sustainable, efficient, and innovative process while discovering new applications for its unique chemical architecture.

Q & A

Basic Research Question

- Storage : Store at 2–8°C in amber glass vials under inert gas (N₂ or Ar) to prevent hydrolysis of the nitrile group .

- Solubility : Soluble in DMSO (25 mM), methanol, and acetonitrile. Avoid aqueous buffers (pH > 7) to minimize degradation .

- Handling : Use gloveboxes for air-sensitive reactions. LC-MS monitoring is recommended for long-term stability assessments .

What mechanistic insights explain the compound’s interactions with biological targets, and how do structural modifications alter binding affinity?

Advanced Research Question

The amino and chloro groups enable dual interactions:

- Hydrogen Bonding : The -NH₂ group binds to active-site residues (e.g., Asp/Glu in enzymes), as shown in docking studies .

- Halogen Bonding : The chloro substituent engages in X···π interactions with aromatic residues (e.g., Tyr, Phe), enhancing affinity by 2–3 fold compared to non-halogenated analogs .

- Steric Effects : Substitution at the 4-position (e.g., methoxy vs. trifluoromethyl) modulates steric bulk, impacting IC₅₀ values in kinase assays .

Data Contradiction : Discrepancies in reported IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM for EGFR kinase) may arise from assay conditions (ATP concentration, pH) or impurity profiles .

How can researchers resolve discrepancies in crystallographic data or conflicting reactivity profiles?

Advanced Research Question

- Crystallographic Refinement : Use SHELXL for anisotropic displacement parameters and twin refinement to address disorder in the amino group .

- Reactivity Analysis : Conflicting nitrile reactivity (e.g., hydrolysis vs. cyclization) can be probed via controlled experiments:

How does this compound compare structurally and functionally to its analogs?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.